Cas no 1227574-94-8 (2,4-dimethoxy-5-methylpyridine)

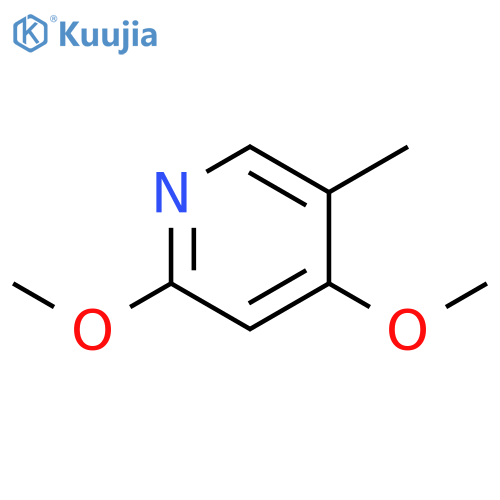

1227574-94-8 structure

商品名:2,4-dimethoxy-5-methylpyridine

2,4-dimethoxy-5-methylpyridine 化学的及び物理的性質

名前と識別子

-

- Pyridine, 2,4-dimethoxy-5-methyl-

- 2,4-dimethoxy-5-methylpyridine

-

- インチ: 1S/C8H11NO2/c1-6-5-9-8(11-3)4-7(6)10-2/h4-5H,1-3H3

- InChIKey: BICURXLPGZOSEE-UHFFFAOYSA-N

- ほほえんだ: C1(OC)=NC=C(C)C(OC)=C1

計算された属性

- せいみつぶんしりょう: 153.078978594g/mol

- どういたいしつりょう: 153.078978594g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 11

- 回転可能化学結合数: 2

- 複雑さ: 119

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.5

- トポロジー分子極性表面積: 31.4Ų

じっけんとくせい

- 密度みつど: 1.042±0.06 g/cm3(Predicted)

- ふってん: 222.3±35.0 °C(Predicted)

- 酸性度係数(pKa): 4.99±0.18(Predicted)

2,4-dimethoxy-5-methylpyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| A2B Chem LLC | AZ93202-1g |

2,4-dimethoxy-5-methylpyridine |

1227574-94-8 | 95% | 1g |

$825.00 | 2024-04-20 | |

| A2B Chem LLC | AZ93202-250mg |

2,4-dimethoxy-5-methylpyridine |

1227574-94-8 | 95% | 250mg |

$499.00 | 2024-04-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1762655-1g |

2,4-Dimethoxy-5-methylpyridine |

1227574-94-8 | 98% | 1g |

¥9933.00 | 2024-08-09 |

2,4-dimethoxy-5-methylpyridine 関連文献

-

N. N. Bhuvan Kumar,Manab Chakravarty,K. C. Kumara Swamy New J. Chem., 2006,30, 1614-1620

-

Anthony W. Thomas,Paula K. Kuroishi,Maria M. Pérez-Madrigal,Andrew K. Whittaker,Andrew P. Dove Polym. Chem., 2017,8, 5082-5090

-

Golam Moula,Moumita Bose,Sabyasachi Sarkar New J. Chem., 2019,43, 8332-8340

-

Shi-Lu Zheng,Yun-Xiang Zou,Zhong Wen,Jia-Fu Lin,Ling-Hui Gu,Long Chen Org. Biomol. Chem., 2021,19, 6812-6816

-

Maciej Hodorowicz,Anna Jurowska,Janusz Szklarzewicz CrystEngComm, 2021,23, 1207-1217

1227574-94-8 (2,4-dimethoxy-5-methylpyridine) 関連製品

- 147011-81-2(N3,N5-Dimethyl-1H-pyrazole-3,5-dicarboxamide)

- 157047-98-8(Benzomalvin C)

- 1261830-05-0(2-Hydroxy-6-(trifluoromethoxy)benzylamine)

- 2241337-84-6(Bemnifosbuvir hemisulfate)

- 1203230-14-1(5-(4-methylphenyl)-1,2-oxazol-3-ylmethyl quinoxaline-2-carboxylate)

- 1805206-02-3(3-(Chloromethyl)-6-(difluoromethyl)-4-fluoropyridine-2-methanol)

- 2680756-67-4(tert-butyl N-(2,7-dichloro-1,3-benzothiazol-6-yl)carbamate)

- 1185298-45-6(N-2-(4-Amino-3-methylphenoxy)ethyl-N-methyl-n-phenylamine Dihydrochloride)

- 2679932-69-3(rac-benzyl (3aR,6aS)-3a-cyano-2,2-dioxo-hexahydro-1H-2lambda6-thieno3,4-cpyrrole-5-carboxylate)

- 1091618-41-5(5-(4-Bromo-2-methoxyphenyl)oxazole)

推奨される供給者

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量